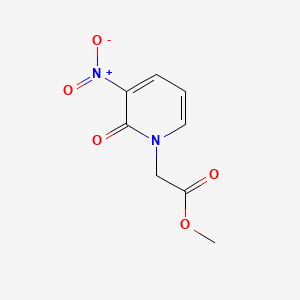

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7(11)5-9-4-2-3-6(8(9)12)10(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKHLIVBMSVMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676703 | |

| Record name | Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183666-09-3 | |

| Record name | Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the following steps:

Nitration: The starting material, 2-oxopyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.

Esterification: The resulting 3-nitro-2-oxopyridine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate.

Substitution: Various amide or alcohol derivatives depending on the nucleophile used.

Hydrolysis: 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid.

Scientific Research Applications

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for modifications that can enhance the compound’s activity and selectivity.

Comparison with Similar Compounds

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

- CAS : 147283-76-9

- Molecular Formula : C₉H₁₀N₂O₅

- Molecular Weight : 226.19 g/mol

- Key Differences : Replaces the methyl ester with an ethyl ester.

- Properties: The ethyl group increases molecular weight and may enhance lipophilicity compared to the methyl analog.

Methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate

- CAS : 175210-67-0

- Molecular Formula : C₈H₁₀N₂O₃

- Molecular Weight : 182.18 g/mol

- Key Differences: Substitutes the nitro group with an amino group (-NH₂).

- This compound is temporarily out of stock in commercial listings, indicating high demand or synthesis challenges .

Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate

- CAS : 142272-14-8

- Molecular Formula : C₁₃H₁₄N₄O₄

- Molecular Weight : 298.28 g/mol

- Key Differences : Incorporates a 3-methyl-1,2,4-oxadiazole ring at the 5-position of the pyridine.

Comparative Analysis Table

Biological Activity

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS No. 183666-09-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula: C₈H₈N₂O₅

- Molecular Weight: 212.16 g/mol

- CAS Number: 183666-09-3

- PubChem CID: 46839992

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These results suggest that this compound has promising potential as an antimicrobial agent, particularly against resistant strains.

Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The MIC values are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings highlight its potential use in treating fungal infections, which are often difficult to manage due to resistance to conventional antifungal agents.

The proposed mechanism of action for this compound involves its ability to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, its nitro group may play a role in generating reactive oxygen species (ROS), which can damage cellular components.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of multiple bacterial strains with varying MIC values, indicating its broad-spectrum activity .

- Antifungal Activity Assessment : Another research article assessed the antifungal efficacy of this compound against clinical isolates of Candida species. The study found that this compound exhibited potent antifungal activity, suggesting its potential for inclusion in antifungal therapies .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications on the pyridine ring could enhance the biological activity of related compounds. The presence of electron-withdrawing groups was found to be crucial for increasing potency against microbial targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the pyridine ring. For example, nitration at the 3-position of 2-oxopyridine followed by esterification with methyl 2-chloroacetate under basic conditions. Similar protocols for pyridazine derivatives (e.g., ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate) highlight the use of nucleophilic substitution and cyclization steps . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.

Q. How can the compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : and NMR identify proton environments and carbonyl/nitro group positions. For pyridine derivatives, characteristic shifts for the nitro group appear at δ 8.5–9.0 ppm .

- IR : Strong absorption bands for C=O (1650–1750 cm) and NO (1520–1350 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Purity analysis (>95%) using reversed-phase C18 columns with UV detection at 254 nm .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability studies should assess:

- Hydrolysis : Susceptibility of the ester group to hydrolysis under acidic/basic conditions. Use pH-controlled buffers and monitor degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in anhydrous environments to prevent nitro group reduction .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and structural properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, angles, and electrostatic potential maps. Compare with X-ray crystallographic data (if available) .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. For pyridine-based inhibitors, docking into active sites (e.g., DPP-4) reveals binding affinities .

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data to address disorder in the nitro or ester groups. Apply restraints for thermal parameters and validate with R-factors (<5%) .

- Twinned Data : For twinned crystals, employ SHELXD for phase determination and PLATON to check for missed symmetry .

Q. What strategies exist for regioselective functionalization of the pyridine ring in this compound?

- Methodological Answer :

- Electrophilic Substitution : Direct nitration at the 3-position using HNO/HSO. Meta-directing effects of the carbonyl group guide regioselectivity .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4-position using Pd catalysts. Protect the nitro group with Boc anhydride to prevent side reactions .

Q. How can researchers evaluate the compound’s potential as a pharmacological agent?

- Methodological Answer :

- In Vitro Assays : Test inhibitory activity against target proteins (e.g., kinases, proteases) using fluorescence-based assays. For example, measure IC values against DPP-4, comparing with sitagliptin as a control .

- ADMET Prediction : Use SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability. Pyridine derivatives often show moderate hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.